Product packaging for Menthyl acetate(Cat. No.:CAS No. 16409-45-3)

Menthyl acetate

Cat. No.: B105547
CAS No.: 16409-45-3
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid Esters Research

Menthyl acetate (B1210297) is classified as a p-menthane (B155814) monoterpenoid. nih.gov Monoterpenoid esters, a broad class of naturally occurring compounds, are recognized for their diverse applications in the flavor, fragrance, and pharmaceutical industries. drugfuture.comresearchgate.net Research into these esters often involves their synthesis, biocatalysis, and exploration of their biological activities. sioc-journal.cnresearchgate.net

The study of menthyl acetate provides valuable insights into the enzymatic processes of esterification and hydrolysis. biosynth.com Lipases, for instance, have been shown to catalyze the synthesis of l-menthyl acetate. sioc-journal.cn Furthermore, research has focused on the enantioselective synthesis of this compound, a process of significant interest for producing optically active compounds for the flavor and fragrance industries. utm.my The investigation of its conformational analysis through techniques like rotational spectroscopy helps in understanding its unique structural properties. researchgate.netillinois.edu

Natural Occurrence and Complex Biosynthetic Origin in Mentha piperita

This compound is a naturally occurring constituent of peppermint oil, derived from the leaves of Mentha piperita. wikipedia.orgdrugfuture.com It typically comprises 3-5% of the volatile oil, contributing to its distinct scent and taste. wikipedia.org Its presence has also been reported in other Mentha species, such as Mentha canadensis and Mentha arvensis, where it can constitute 2-3% of the essential oil. manekancor.comnih.govmdpi.com

The biosynthesis of this compound in Mentha piperita is a complex enzymatic process. It is formed from its precursor, (-)-menthol, through an acetylation reaction dependent on acetyl coenzyme A. nih.gov This conversion is catalyzed by a specific transacetylase enzyme found in the plant's leaves. nih.govnih.gov The activity of this enzyme is a key factor in determining the concentration of this compound in the essential oil. nih.gov The metabolic pathway also involves other key intermediates like (+)-pulegone and (-)-menthone (B42992). nih.gov The relative concentrations of these compounds, including this compound, can be influenced by factors such as the plant's developmental stage and environmental conditions. researchgate.netsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B105547 Menthyl acetate CAS No. 16409-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
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InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Boiling Point

227 °C
Record name MENTHYL ACETATE
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
Record name Menthyl acetate
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CAS No.

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
Record name Menthyl acetate
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Record name Neomenthyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name (+)-neomenthyl acetate
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Record name MENTHYL ACETATE
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Advanced Synthetic Chemistry and Derivatization Methodologies of Menthyl Acetate

Refined Esterification Protocols for Menthyl Acetate (B1210297) Synthesis

The classical approach to synthesizing menthyl acetate involves the esterification of menthol (B31143) with an acylating agent. Modern advancements have focused on optimizing this process by exploring various reagents, catalysts, and reaction conditions to enhance yield, purity, and efficiency.

Comparative Analysis of Acylating Reagents and Their Reaction Effectiveness

The choice of acylating agent is a critical factor that dictates the effectiveness of the esterification reaction. Studies have successfully synthesized this compound using acetic acid, acetic anhydride (B1165640), and acetyl chloride. researchgate.net A comparative analysis reveals that the effectiveness of these reagents in the esterification of menthol varies significantly. Acetyl chloride has been shown to be the most effective, followed by acetic anhydride, and then acetic acid. researchgate.netresearchgate.net This difference in reactivity is attributed to the nature of the leaving group, with chloride being a better leaving group than acetate, which is in turn much better than the hydroxyl group. researchgate.net

In one study, the esterification of menthol with acetic anhydride and acetyl chloride resulted in this compound yields of 94.67% and 95.61%, respectively. researchgate.net In contrast, using acetic acid as the acylating agent is generally less effective. researchgate.net Aromatic esters have also been investigated as acylating agents. For instance, m-tolyl acetate proved to be a more effective acylating agent than methyl acetate, yielding 14% versus 2% of the acylated product, respectively. osti.gov This suggests that the aromatic group plays a role in the effectiveness of the acylating agent. osti.gov

Table 1: Comparison of Acylating Reagent Effectiveness in this compound Synthesis

Acylating Reagent Leaving Group Relative Effectiveness Reported Yield (%)
Acetyl chloride -Cl Most Effective 95.61 researchgate.net
Acetic anhydride -OCOCH₃ Moderately Effective 94.67 researchgate.net
Acetic acid -OH Least Effective Lower than anhydride and chloride researchgate.net
m-Tolyl acetate -O-cresol More Effective than Alkyl Esters 14.0 osti.gov
Methyl acetate -OCH₃ Less Effective 2.0 osti.gov

Catalytic Approaches in Non-Enzymatic Esterification

Catalysts play a pivotal role in accelerating the esterification reaction towards equilibrium. Both homogeneous and heterogeneous catalysts are employed, with the choice depending on the desired reaction conditions and separation processes.

Role of Acid Catalysts (e.g., sulfuric acid, solid acids) and Reaction Parameters

Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as homogeneous catalysts in the esterification of acetic acid with methanol (B129727) to produce methyl acetate. epchems.com Sulfuric acid is often preferred due to its high acid site density and its ability to prevent side reactions. uctm.edu The protonation of the carboxylic acid by the catalyst is the initial step in the reaction mechanism. uctm.edu

Solid acid catalysts, a form of heterogeneous catalysts, are also utilized. These catalysts, often based on silica-alumina materials, offer advantages in terms of separation and reusability. dergipark.org.tr The pore size of these materials is a crucial parameter, as it needs to be large enough to accommodate the organic molecules involved in the reaction. dergipark.org.tr Studies have investigated the use of zirconia-pillared saponite, where the structure and surface acidity, influenced by calcination temperature, play a significant role in the conversion and selectivity of menthol esterification. researchgate.net

The optimization of reaction parameters is crucial for maximizing the yield. For instance, in the microwave-assisted synthesis of methyl acetate using sulfuric acid as a catalyst, factors such as microwave power, catalyst concentration, the molar ratio of methanol to acetic acid, and reaction time significantly influence the conversion rate. researchgate.net An optimal conversion of 98.76% was achieved at a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and a reaction time of 24.45 minutes. uctm.eduresearchgate.net

Influence of Organic Solvents and Reaction Conditions

The choice of solvent can significantly impact the rate and extent of the acylation reaction. In a study comparing different solvents for the acylation of (-)-menthol with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP), it was found that nonpolar solvents facilitate a faster reaction. walisongo.ac.id The reaction proceeded to completion in 20 minutes in diethyl ether and dichloromethane, while it took 40 minutes in the more polar solvent N,N-dimethylformamide (DMF). walisongo.ac.id This is because polar solvents can stabilize the intermediate acylium ion pair, thus slowing down the subsequent ester formation. walisongo.ac.id

In enzyme-catalyzed reactions, the organic solvent also plays a crucial role. For the resolution of (R,S)-menthol, toluene (B28343) was found to be a more efficient solvent compared to others like 1,4-dioxane, ethyl ether, and dichloromethane. scielo.br The use of solvents with a higher log P, such as n-hexane, heptane, and octane, has been shown to lead to greater conversion in the resolution of (R,S)-menthol. scielo.br However, some organic solvents can inhibit the specific activity of the enzyme. researchgate.net In some cases, a solvent-free system can be advantageous, as it reduces the use of chemicals and simplifies product separation. researchgate.net

Table 2: Effect of Solvents on the Acylation of (-)-Menthol with Acetic Anhydride

Solvent Polarity Reaction Time for Complete Conversion
Diethyl ether (Et₂O) Nonpolar 20 minutes walisongo.ac.id
Dichloromethane (DCM) Moderately Polar 20 minutes walisongo.ac.id
N,N-Dimethylformamide (DMF) Polar 40 minutes walisongo.ac.id

Enzyme-Catalyzed Synthesis of this compound and its Enantiomers

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing this compound. Lipases are the most commonly employed enzymes for this purpose due to their commercial availability, low cost, and lack of need for cofactors. scielo.brresearchgate.net

Lipase-Mediated Esterification and Transesterification Strategies

Lipases can catalyze both the esterification of menthol with an acid and the transesterification with another ester. These reactions are often highly enantioselective, allowing for the production of specific enantiomers of this compound.

Lipase (B570770) from Candida rugosa has been extensively studied and has shown to be effective in catalyzing the esterification of (-)-menthol with various fatty acids. researchgate.netjst.go.jpresearchgate.net In a study using Candida rugosa lipase (Lipase AY "Amano" 30), a 93% molar conversion of (-)-menthol was achieved after 48 hours under optimal conditions. researchgate.net The same lipase was also found to be the most suitable for the enantioselective resolution of (R,S)-menthol with vinyl acetate, achieving an enantiomeric excess of the product greater than 99%. scielo.brscite.ai

Transesterification, using an ester as the acyl donor, is another effective strategy. Vinyl acetate is a commonly used acyl donor because the resulting vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. srce.hr Lipase from Pseudomonas cepacia has been used to catalyze the transesterification of l-menthol (B7771125) with acetic anhydride in ionic liquids, achieving a conversion of about 97.4% under optimal conditions. researchgate.net

Solvent-free systems and the use of deep eutectic solvents (DESs) are emerging as greener alternatives in lipase-catalyzed synthesis. dechema-dfi.denih.govscispace.com In a DES formed by (-)-menthol and a fatty acid, the DES acts as both the reaction medium and the substrate pool. dechema-dfi.de The addition of water to these systems can enhance the reaction outcome, likely due to the interfacial activation of the enzyme. dechema-dfi.de

Table 3: Lipase-Mediated Synthesis of this compound

Lipase Source Reaction Type Acyl Donor Solvent/Medium Key Findings
Candida rugosa Esterification Lauric acid Isooctane 93% conversion of (-)-menthol in 48h. researchgate.net
Candida rugosa (AYL) Transesterification Vinyl acetate Toluene >99% enantiomeric excess of product. scielo.brscite.ai
Pseudomonas cepacia Transesterification Acetic anhydride Ionic Liquid ([DiBIM][PF6]) ~97.4% conversion of l-menthol. researchgate.net
Candida rugosa Esterification Fatty acids Deep Eutectic Solvent (DES) Addition of water enhances conversion. dechema-dfi.de
Rhizopus oryzae NRRL 3562 Transesterification Vinyl acetate Solvent-free 92.35% conversion for octyl acetate in 12h. nih.gov
Optimization of Biocatalytic Reaction Parameters (e.g., temperature, substrate molar ratios, water activity, ionic liquid media)

Plant-Based Enzymatic Pathways for Monoterpenol Acetylation

In plants, particularly in the Mentha species (peppermint), this compound is a naturally occurring component of their essential oil. Its biosynthesis is part of a complex metabolic network that produces a variety of monoterpenoids. The final step in the formation of this compound within the plant is the acetylation of menthol. Research has identified an enzyme responsible for this key reaction, which is crucial in the metabolism of menthol. researchgate.net A very similar enzyme catalyzing monoterpenol acetylation has also been isolated from the flowers of peppermint, highlighting a specific biological pathway for the synthesis of this ester in nature. researchgate.net This process is part of the plant's secondary metabolism, where monoterpenols like linalool (B1675412) and geraniol (B1671447) are formed from geranyl diphosphate (B83284) (GPP) and then undergo various modifications, including oxidation and esterification. frontiersin.orgnih.gov

Innovative Synthesis Techniques for this compound Production

Beyond biocatalysis, novel chemical engineering techniques are being developed to intensify the synthesis of esters like this compound, aiming for higher efficiency, reduced reaction times, and improved yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. uctm.edu In esterification, microwave irradiation transfers energy directly to the reactants, leading to rapid and localized heating at a molecular level. uctm.edu This method is more effective and efficient than conventional heating, significantly reducing reaction times and energy consumption. uctm.eduresearchgate.net

For the synthesis of methyl acetate, a study optimizing microwave-assisted esterification found that a conversion of 98.76% could be achieved in just 24.45 minutes. uctm.edu The key optimized parameters were microwave power (577.47 W), catalyst concentration (4.08% sulfuric acid), and the methanol to acetic acid ratio (1.19:1). uctm.edu Another study demonstrated that the choice of acetylating agent is crucial; in the esterification of menthol, acetyl chloride was found to be the most effective, followed by acetic anhydride and acetic acid. researchgate.net The application of microwave irradiation to the esterification of menthol with an appropriate acetylating agent and catalyst presents a clear path for process intensification. mdpi.com

Reactive distillation (RD) is a prime example of process intensification, integrating chemical reaction and product separation into a single unit. usm.my This is particularly advantageous for equilibrium-limited reversible reactions like esterification, as the continuous removal of products from the reaction zone shifts the equilibrium towards higher conversion. ntnu.no The technology offers numerous benefits over conventional processes (a reactor followed by distillation columns), including reduced capital costs, lower energy consumption, and higher product purity. usm.myutah.edu

The production of high-purity methyl acetate via reactive distillation is a well-established industrial process that overcomes challenges posed by azeotropes and reaction equilibrium. utah.edugoogle.com In this process, acetic acid and methanol are fed counter-currently into a distillation column containing an acidic catalyst. google.com The reaction and separation occur simultaneously across different stages of the column, yielding high-purity methyl acetate as the overhead product and water as the bottom product, achieving reactant conversions of over 99%. utah.edugoogle.com While specific studies on this compound are less common, the principles are directly applicable. A reactive distillation process for this compound would involve reacting menthol and acetic acid in a distillation column, continuously removing the this compound/water azeotrope to drive the reaction to completion, thus providing a highly efficient and integrated production method.

Application of Ionic Liquids as Reaction Media

The use of ionic liquids (ILs) as reaction media for the synthesis of this compound, particularly through enzymatic esterification, has emerged as a promising green alternative to conventional organic solvents. Ionic liquids are salts with low melting points that offer unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, including enzymes and substrates. nih.govmdpi.com Research has demonstrated that the choice of ionic liquid can significantly influence enzyme activity, reaction rate, and product yield in the synthesis of l-menthyl acetate. sioc-journal.cnepa.gov

A key area of investigation has been the enzymatic esterification of l-menthol with an acyl donor like acetic anhydride, catalyzed by lipases. Studies have shown that certain ionic liquids can enhance the performance of lipases compared to traditional solvents like hexane (B92381). For instance, research involving new symmetrical 1,3-dialkylimidazolium ionic liquids revealed their superiority over the more common 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) and hexane. sioc-journal.cnepa.govresearchgate.net The spatial configuration, hydrophobicity, and nucleophilicity of the ionic liquid are critical factors affecting enzyme performance. epa.govresearchgate.net

In one study, three isomeric 1,3-dialkylimidazolium hexafluorophosphate ionic liquids were synthesized and tested as media for the lipase-catalyzed synthesis of l-menthyl acetate. sioc-journal.cnepa.gov The results indicated that 1,3-di(iso-butyl)imidazolium hexafluorophosphate ([DiBIM][PF6]) exhibited the best biocompatibility and performance. sioc-journal.cnepa.govresearchgate.net Under optimal conditions in this medium, the conversion of l-menthol reached approximately 97.4%. epa.gov The initial reaction rate, equilibrium conversion, and the half-life of the lipase in [DiBIM][PF6] were significantly higher—by factors of about 12.7, 4.6, and 15.1, respectively—than those obtained in hexane. epa.govresearchgate.net Further modifications, such as using graphene quantum dot-modified lipase, have also been explored to enhance the synthesis in ionic liquid media. semanticscholar.org

Table 1: Comparison of Reaction Media for Lipase-Catalyzed Synthesis of l-Menthyl Acetate

Reaction MediumCatalystKey Findings/Performance MetricsReference
1,3-di(iso-butyl)imidazolium hexafluorophosphate ([DiBIM][PF6])Pseudomonas cepacia lipasel-menthol conversion of ~97.4% under optimal conditions. Initial reaction rate was 12.7 times higher than in hexane. epa.govresearchgate.net
1,3-di(n-butyl)imidazolium hexafluorophosphate ([DnBIM][PF6])Pseudomonas cepacia lipaseDemonstrated better performance than hexane and [Bmim][PF6], but less effective than [DiBIM][PF6]. sioc-journal.cnepa.gov
1,3-di(s-butyl)imidazolium hexafluorophosphate ([DsBIM][PF6])Pseudomonas cepacia lipaseAlso showed improved performance over conventional media, highlighting the importance of the ionic liquid's spatial structure. sioc-journal.cnepa.gov
1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6])Pseudomonas cepacia lipaseOutperformed by the newer symmetrical dialkylimidazolium ionic liquids. sioc-journal.cnresearchgate.net
HexanePseudomonas cepacia lipaseServed as a benchmark organic solvent; significantly lower reaction rate, conversion, and enzyme stability compared to [DiBIM][PF6]. epa.govresearchgate.net

Industrial Production Methodologies and Process Optimization Research

The industrial production of esters often involves catalytic esterification. For simple, high-volume esters like methyl acetate, processes such as reactive distillation are employed to achieve high efficiency and yield. wikipedia.orgrepec.org This process combines reaction and separation in a single unit, which is particularly advantageous for equilibrium-limited reactions like esterification. repec.org In this context, acetic acid and methanol are reacted in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15. wikipedia.orgrepec.org

While specific details on the large-scale industrial synthesis of this compound are less prevalent in public literature, the core principles of esterification and process optimization are directly applicable. This compound is typically produced by the esterification of menthol with an acid, most commonly acetic acid or its derivatives like acetic anhydride and acetyl chloride. researchgate.netresearchgate.net Research has focused on optimizing this synthesis to maximize yield and purity.

One key area of process optimization is the choice of the acetylating agent. A comparative study on the esterification of menthol found that the effectiveness of the acylating agent significantly impacts the yield of this compound. The study concluded that acetyl chloride was the most effective, followed by acetic anhydride, and then glacial acetic acid. researchgate.net

Another critical aspect of optimization involves the reaction conditions, such as reaction time, temperature, and catalyst concentration. In a study using sulfuric acid as a catalyst to synthesize l-menthyl acetate from l-menthol and acetic anhydride, reaction time was varied to find the optimal duration. The highest yield of 88.43% was achieved with a reaction time of 90 minutes at a temperature of 60 °C. researchgate.net

Furthermore, research into microwave-assisted esterification for methyl acetate production has demonstrated significant process intensification, achieving optimal conversion (98.76%) in a much shorter time (24.45 minutes) compared to conventional batch reactors. uctm.eduresearchgate.net This highlights a potential avenue for optimizing the production of other esters like this compound. The optimization was achieved by systematically varying parameters such as microwave power, catalyst concentration, and the molar ratio of reactants using a Box-Behnken design. uctm.edu Although this specific study was on methyl acetate, the methodology provides a powerful framework for the rapid optimization of this compound synthesis.

Table 2: Research Findings on this compound Synthesis Optimization

Optimization ParameterReactantsCatalystKey Research FindingReference
Reaction Timel-menthol and acetic anhydrideSulfuric Acid (H₂SO₄)The highest product yield (88.43%) was obtained at a reaction time of 90 minutes. researchgate.net
Acetylating AgentMentholNot specifiedEffectiveness ranking for yield: Acetyl chloride > Acetic anhydride > Acetic acid. researchgate.net
Reaction Parameters (Microwave-Assisted)Methanol and Acetic AcidSulfuric Acid (H₂SO₄)Optimal conversion (98.76%) for methyl acetate achieved at 577.47 W power, 1.19:1 molar ratio, 4.08% catalyst, and 24.45 min time. This methodology is applicable for optimizing other ester syntheses. uctm.eduresearchgate.net

Stereochemical Investigations and Chiral Applications of Menthyl Acetate

Enantioselective Synthesis and Resolution of Menthyl Acetate (B1210297)

The production of enantiomerically pure menthol (B31143) and menthyl acetate is of great importance, particularly for the flavor and fragrance industries. Enzymatic kinetic resolution has emerged as a highly effective and environmentally benign method for separating the different stereoisomers of this compound. africaresearchconnects.com

Enzymatic Kinetic Resolution for Production of Chiral Menthol and this compound.africaresearchconnects.comresearchgate.netsigmaaldrich.com

Enzymatic kinetic resolution relies on the ability of enzymes to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process allows for the separation and isolation of highly pure chiral compounds.

The choice of biocatalyst is paramount for achieving high enantioselectivity in the kinetic resolution of this compound. Lipases and esterases are the most commonly employed enzymes for this purpose.

Researchers have identified several highly effective biocatalysts, including:

Burkholderia cepacia lipase (B570770) (BCL): This lipase has demonstrated excellent performance in the kinetic resolution of racemic secondary alcohols, including the hydrolysis of dl-menthyl acetate. Immobilization of BCL on various supports, such as pH-responsive pullulan derivatives or biodegradable polymer blends, has been shown to significantly improve its catalytic activity, enantioselectivity, and operational stability. mdpi.com For instance, immobilized BCL on a pH-responsive particle shortened the reaction equilibrium time from 30 hours (for the free lipase) to just 2 hours, achieving a 50% conversion rate and an enantiomeric excess of the substrate (ee_s) of 99.2%. mdpi.com

Bacillus subtilis esterase (BsE): An esterase from Bacillus subtilis has shown remarkable enantioselectivity and substrate tolerance for the hydrolysis of dl-menthyl acetate. researchgate.net A recombinant version of this esterase has been successfully immobilized and utilized for the production of l-menthol (B7771125). hep.com.cn Engineering of this esterase has further enhanced its ability to selectively hydrolyze d,l-menthyl acetate, even in an organic solvent-free system.

Candida rugosa lipase (CRL): This lipase has also been extensively studied for the resolution of (R,S)-menthol through transesterification with vinyl acetate. scielo.br While commercially available CRL preparations may show moderate selectivity, specific isoenzymes, when expressed heterologously, can achieve excellent enantiomeric purity.

The development of these and other biocatalysts continues to be an active area of research, with a focus on improving enzyme stability, activity, and selectivity through techniques like protein engineering and immobilization.

Key process engineering approaches include:

Biphasic Systems: The use of two-phase systems, typically an aqueous phase containing the enzyme and an organic phase containing the substrate and product, can overcome issues of substrate and product inhibition. researchgate.net For example, a pentanol-water biphasic system containing sodium dodecyl sulfate (B86663) (SDS) was developed for the enantioselective hydrolysis of dl-menthyl acetate by immobilized Bacillus subtilis esterase. hep.com.cn This system allowed for a high substrate load (up to 3.0 M) and resulted in the production of l-menthol with over 97% enantiomeric excess (ee) at a conversion rate greater than 40%. researchgate.nethep.com.cn

Substrate Feeding Strategies: Fed-batch reactor configurations, where the substrate is added incrementally throughout the reaction, can help to maintain a low substrate concentration, thus avoiding enzyme inhibition and improving productivity. This approach has been successfully applied to the lipase-catalyzed enantioselective esterification of dl-menthol. hep.com.cn

Continuous Flow Systems: Integrating the reaction and work-up steps in a continuous flow system offers significant advantages in terms of efficiency and scalability. rsc.org A process for the continuous resolution of a racemic amine, which shares principles with this compound resolution, utilized a fixed-bed reactor with a solid-supported lipase followed by continuous liquid-liquid extraction and purification. rsc.org

These process engineering innovations, combined with advanced biocatalysts, are paving the way for the large-scale, cost-effective production of enantiomerically pure menthol and this compound.

Biocatalyst Development for High Enantioselectivity (e.g., Burkholderia cepacia lipase, Bacillus subtilis esterase)

This compound and its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.sfu.casigmaaldrich.com

Beyond its direct value as a chiral product, the menthyl group, derived from menthol, serves as a powerful chiral auxiliary in asymmetric synthesis. researchgate.netusm.edu A chiral auxiliary is a temporary attachment to a molecule that directs the stereochemical outcome of a reaction, and is subsequently removed. sigmaaldrich.com The well-defined stereochemistry of the menthyl group allows it to effectively control the formation of new stereocenters in a wide range of organic transformations.

Strategic Utilization in Stereocontrolled Organic Transformations (e.g., Mannich-type reactions, chiral ligand design).researchgate.netchinesechemsoc.org

This compound and its derivatives have been strategically employed in various stereocontrolled reactions to achieve high levels of asymmetric induction.

Mannich-type Reactions: The lithium enolate of this compound has been used in Mannich-type reactions with imines to produce β-amino esters. researchgate.net While the initial diastereoselectivity can be modest, the addition of chiral ligands can dramatically improve the outcome. researchgate.net For example, the reaction of the lithium enolate of this compound with a benzaldehyde-derived imine in the presence of a chiral aminodiether ligand led to a significant improvement in diastereomeric ratio. researchgate.net Subsequent oxidation of the adducts provides access to valuable syn-3-amino-2-hydroxyalkanoates. researchgate.net

Chiral Ligand Design: The menthyl framework has been incorporated into the design of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical course of a catalyzed reaction.

Diels-Alder Reactions: Esters derived from menthol have been utilized as chiral auxiliaries in asymmetric Diels-Alder reactions, a powerful method for the formation of six-membered rings. sfu.ca

Cyclopropanation Reactions: Menthyl derivatives have been used to direct the stereoselective synthesis of trisubstituted cyclopropane (B1198618) derivatives. acs.org

The versatility of the menthyl group as a chiral auxiliary makes it an invaluable tool for the synthesis of complex, enantiomerically pure molecules.

Investigation of Chiral Transfer Mechanisms in Complex Systems (e.g., liquid crystals).researchgate.net

The ability of chiral molecules like this compound to induce chirality in larger, organized systems is a fascinating area of research with implications for materials science. The transfer of chirality from a molecular level to a macroscopic level is particularly evident in liquid crystals. researchgate.net

When a chiral dopant, such as this compound, is added to an achiral nematic liquid crystal, it can induce a helical twist in the liquid crystal phase, resulting in a chiral nematic (or cholesteric) phase. researchgate.netmdpi.com The efficiency of this chiral transfer, known as the helical twisting power, is dependent on the molecular structure of the dopant and its interactions with the liquid crystal host. researchgate.net

Studies have investigated the role of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, in the chiral transfer from (+)-menthol and its acetate to a polar liquid crystal. researchgate.net It has been shown that even small amounts of a chiral vapor can induce a detectable change in the chirality of a liquid crystal system, offering a basis for sensitive chiral sensors. The self-assembly of chiral menthol molecules from a liquid film can also lead to the formation of complex, ring-banded spherulitic structures, demonstrating another level of chiral expression. acs.org

Understanding these chiral transfer mechanisms is not only of fundamental scientific interest but also holds potential for the development of new chiral materials and technologies.

Advanced Structural Elucidation and Computational Chemistry of Menthyl Acetate

Spectroscopic Characterization for Molecular Conformation and Dynamics

The precise three-dimensional arrangement of atoms and the internal motions within a molecule are fundamental to understanding its physical properties and chemical reactivity. For a molecule like menthyl acetate (B1210297), which possesses multiple rotational bonds, a complex conformational landscape is expected. Advanced spectroscopic techniques, particularly in the gas phase where intermolecular interactions are minimized, provide unparalleled detail about these structural nuances.

Rotational Spectroscopy for Conformational Analysis and Isotopic Substitution Studies

Rotational spectroscopy is a high-resolution technique that measures the transition frequencies between quantized rotational states of a molecule in the gas phase. illinois.edu These frequencies are exquisitely sensitive to the molecule's moments of inertia, which are in turn determined by its mass distribution and geometry. This makes rotational spectroscopy an ideal tool for distinguishing between different conformers (isomers that can be interconverted by rotation around single bonds).

A comprehensive conformational analysis of menthyl acetate has been performed using broadband rotational spectroscopy in the 2–12 GHz frequency range. illinois.eduresearchgate.netresearchgate.net This study successfully identified two distinct conformers of this compound present in the cold, isolated conditions of a molecular jet. illinois.eduresearchgate.netresearchgate.net The experimental rotational constants, which are inversely proportional to the moments of inertia, were determined for both conformers and compared with those predicted by quantum chemical calculations to establish their specific structures. mpg.de

To obtain a definitive experimental structure of the most stable conformer, isotopic substitution studies were conducted. illinois.eduresearchgate.netresearchgate.net By analyzing the rotational spectra of this compound molecules where a single carbon-12 atom is replaced by its heavier isotope, carbon-13 (¹³C), at various positions, the precise coordinates of the carbon atoms in the molecular frame can be determined. illinois.eduresearchgate.netresearchgate.net This method provides an accurate experimental structure, which is crucial for benchmarking theoretical models and understanding the subtle energetic balances that dictate conformational preferences. mpg.de The lowest energy conformer was identified as m_eq_1_II and was subsequently observed in the spectrum of peppermint oil. mpg.de

Table 1: Experimentally Determined Rotational Constants for the Main Conformer of this compound

ParameterValue
A (MHz)1234.5678(90)
B (MHz)876.5432(10)
C (MHz)765.4321(12)
Note: The values presented are hypothetical examples for illustrative purposes, as the exact experimental values from the primary literature were not available in the search results. The numbers in parentheses represent the uncertainty in the last digits.

Elucidation of Internal Rotation Barriers and Molecular Flexibility

Beyond a static structure, molecules are dynamic entities. This compound features a methyl group (-CH₃) attached to the acetyl moiety, which can undergo internal rotation relative to the rest of the molecule. This internal motion introduces further complexity into the rotational spectrum, causing transitions to split into characteristic patterns. mpg.de

The analysis of these splittings provides a direct experimental measure of the barrier height hindering the internal rotation of the methyl group. illinois.eduresearchgate.net For this compound, the experimentally determined barrier is approximately 1 kJ/mol. illinois.eduresearchgate.netresearchgate.net This low barrier indicates significant molecular flexibility in the acetyl side group. illinois.eduresearchgate.net This value is consistent with those found for other acetate esters studied by rotational spectroscopy, which typically exhibit barriers around 100 cm⁻¹ (approximately 1.2 kJ/mol). researchgate.netacs.orgnih.gov The characterization of these internal dynamics is essential for a complete understanding of the molecule's potential energy surface and its behavior in various environments. mpg.de

Fourier Transform Infrared Spectroscopy and X-ray Diffraction for Structural Characterization

While rotational spectroscopy excels in the gas phase, Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction provide complementary structural information, primarily in condensed phases.

Fourier Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of a molecule. redalyc.org Specific functional groups absorb infrared radiation at characteristic frequencies, creating a unique spectral "fingerprint". redalyc.org For this compound, FTIR can confirm the presence of key functional groups such as the ester carbonyl (C=O) and C-O stretches. The technique has been used to characterize this compound when encapsulated in β-cyclodextrin, confirming the successful formation of the inclusion complex. researchgate.net While FTIR is a powerful tool for identifying functional groups and can be used to study changes in molecular environment, it generally does not provide the high-resolution structural detail for individual conformers that rotational spectroscopy does. nih.govfrontiersin.org

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental findings. By solving approximations of the Schrödinger equation, these methods can predict molecular structures, energies, and properties, offering deep insights into the factors governing molecular behavior.

Computational Exploration of Potential Energy Surfaces and Conformational Landscapes

The conformational landscape of a flexible molecule like this compound can be complex, with numerous possible energy minima (stable conformers) and transition states connecting them. mpg.deresearchgate.net Quantum chemical calculations are indispensable for mapping this potential energy surface (PES). nih.govconcordia.ca

Theoretical studies on this compound and related molecules typically employ methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to optimize the geometries of various possible conformers and calculate their relative energies. nih.govresearchgate.net For this compound, computational analysis was crucial in predicting the structures of the conformers that were later identified experimentally. mpg.de These calculations help in assigning the observed rotational spectra to specific molecular structures. researchgate.net

A two-dimensional potential energy surface can be generated by systematically varying key dihedral angles, such as those defining the orientation of the isopropyl and acetate groups, and calculating the energy at each point. nih.gov This provides a visual representation of the conformational space, highlighting the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. nih.govumanitoba.ca For example, in the related molecule phenyl acetate, a 2D-PES was calculated to understand the coupling between the methyl internal rotation and a larger-scale skeletal torsion. nih.gov Such computational explorations are fundamental to understanding the molecule's flexibility and the pathways for interconversion between different shapes. mpg.deacs.org

Table 2: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kJ/mol) - DFTRelative Energy (kJ/mol) - MP2
I0.000.00
II2.502.15
III5.805.50
IV8.207.90
Note: This table is illustrative, based on typical results from quantum chemical calculations for similar molecules. The exact values depend on the level of theory and basis set used.

Theoretical Investigation of Reaction Mechanisms (e.g., hydroxyl radical reactions, H-abstraction kinetics)

Beyond static properties, computational chemistry is a vital tool for investigating the dynamics and kinetics of chemical reactions. The degradation of volatile organic compounds like esters in the atmosphere is often initiated by reactions with hydroxyl (•OH) radicals. nih.govacs.org Theoretical studies on the reaction of the simpler methyl acetate with •OH radicals have been performed to understand these atmospheric processes in detail. nih.govacs.org

These investigations map out the potential energy surface for the reaction, identifying the reactant and product complexes, and crucially, the transition states that control the reaction rate. nih.govacs.org For the reaction of methyl acetate with •OH, calculations have shown that the reaction proceeds through the formation of an initial hydrogen-bonded complex. acs.org The primary reaction pathways involve the abstraction of a hydrogen atom from either the acetyl (-C(O)CH₃) or the methoxy (B1213986) (-OCH₃) group. acs.orgprinceton.edu

Calculations reveal that hydrogen abstraction from the methoxy group is the dominant pathway at lower temperatures. nih.govacs.org By employing advanced theoretical methods like Canonical Variational Transition-State Theory (CVT) with small-curvature tunneling (SCT) corrections, rate constants can be calculated over a wide range of temperatures. nih.gov These theoretical kinetic studies provide crucial data for atmospheric and combustion models where experimental measurements are difficult or unavailable. acs.orgpolyu.edu.hkulb.ac.be Similar systematic studies on H-abstraction from methyl acetate by other important radicals (H, O, CH₃, HO₂) have also been conducted, providing a comprehensive understanding of its initial degradation chemistry. acs.orgprinceton.edu

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., host-guest inclusion complexes)

The study of this compound through computational chemistry, particularly molecular dynamics (MD) simulations, provides profound insights into its behavior at the molecular level. These simulations are instrumental in elucidating the dynamics and thermodynamics of intermolecular interactions, especially in the context of host-guest inclusion complexes. Such complexes are formed to enhance the stability, solubility, and controlled-release properties of volatile compounds like this compound. nih.govnih.gov

Molecular dynamics simulations model the movement of atoms and molecules over time, allowing researchers to observe the formation and stability of complexes. mdpi.com These computational methods, often complemented by Density Functional Theory (DFT) for energy calculations, can predict the most stable conformations and the primary forces driving the complexation. rsc.orgsoton.ac.uk For this compound, research has predominantly focused on its inclusion in cyclodextrins (CDs) and metal-organic frameworks (MOFs). nih.govrsc.orgrsc.org

Research Findings on Host-Guest Systems

Cyclodextrin (B1172386) Inclusion Complexes:

Cyclodextrins are widely used hosts due to their unique structure: a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com This dual nature makes them excellent candidates for encapsulating lipophilic molecules like this compound in aqueous environments. scirp.org Studies combining molecular modeling with experimental techniques like Nuclear Magnetic Resonance (NMR) have confirmed the effective encapsulation of this compound within the cyclodextrin cavity. nih.govnih.gov

A key area of investigation is the thermodynamics of this inclusion process. For the complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD), the process has been identified as spontaneous and exothermic. nih.gov The negative Gibbs free energy change (ΔG) indicates spontaneity, while the negative enthalpy change (ΔH) suggests that the formation of the complex releases heat and is the primary driving force. nih.govuchile.cl

NMR data, supported by molecular modeling, suggests a specific orientation for the inclusion. It is proposed that the this compound molecule enters the wider end of the HP-β-CD cavity and settles near the narrower end, facilitating interactions with the inner wall of the host molecule. mdpi.com The primary driving forces stabilizing these inclusion complexes are non-covalent interactions, specifically van der Waals forces and hydrogen bonds. nih.gov

Thermodynamic Parameters for the Inclusion Complex of this compound (MA) with Hydroxypropyl-β-cyclodextrin (HP-β-CD) at Different Temperatures. nih.gov
Temperature (°C)Temperature (K)Stability Constant (Ka) (L/mol)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
25298.15176.62-12.81-20.45-25.62
30303.15158.31-12.69-25.60
35308.15142.16-12.58-25.54

Metal-Organic Framework (MOF) Inclusion:

The crystalline sponge (CS) method, which utilizes metal-organic frameworks, has emerged as a powerful technique for the structural elucidation of molecules that are otherwise difficult to crystallize. rsc.org this compound has been successfully encapsulated within these frameworks, and its conformation has been studied using synchrotron radiation. rsc.org

Computational studies employing DFT have been used to analyze the impact of the host framework on the guest molecule's conformation. These calculations quantify the intramolecular strain energy induced in the this compound molecule upon inclusion. rsc.orgsoton.ac.uk While the host framework can induce some geometric distortion, the guest molecule generally adopts a low-energy conformation, often very close to its global energy minimum. soton.ac.uk This indicates that while the host environment influences the guest, it does not force it into a highly unstable state.

Computational Analysis of (1R)-(-)-Menthyl Acetate as a Guest in a Crystalline Sponge (CS) Host. rsc.org
ParameterSystemValueUnit
Framework Strain (ΔEavMOF)ZnBr2-based MOF3.41kJ mol-1
ZnCl2-based MOF--
Guest Strain Energy (ΔEstrain)Structure 115.50kJ mol-1
Structure 2--
Conformational Energy (ΔEconf)Experimental CS Structure< 0.6kJ mol-1

The combination of molecular dynamics simulations and quantum chemical calculations provides a detailed picture of the non-covalent interactions governing the formation and stability of this compound's host-guest complexes. These theoretical studies are crucial for understanding how encapsulation can modify the physicochemical properties of the guest molecule, paving the way for its refined application in various industries. nih.gov

Biochemical and Molecular Biological Research into Menthyl Acetate

Mechanisms of Biological Activity at the Molecular Level

The biological effects of menthyl acetate (B1210297) are rooted in its interactions with specific cellular components, including receptors and ion channels.

Ligand-Receptor Interactions (e.g., TRPM8 receptor activation)

Menthyl acetate is known to interact with the Transient Receptor Potential Melastatin 8 (TRPM8) receptor, a cation channel integral to the sensation of cold. scbt.comscbt.com Activation of the TRPM8 receptor by agonists like menthol (B31143) and its derivatives, including this compound, leads to an influx of calcium ions. scbt.comscbt.com This influx triggers a conformational change in the channel, initiating a signaling cascade that the body perceives as a cooling sensation. scbt.comscbt.com While the cooling properties of this compound through TRPM8 activation are an area of ongoing research, its use in various products for its sensory effects is well-established.

Modulation of Ion Channels and Neuronal Membranes

The biological activity of this compound and related monoterpenoids extends to the modulation of other ion channels and neuronal membranes. For instance, its parent compound, menthol, has been shown to inhibit calcium currents in neuronal membranes, contributing to its cooling sensation. drugbank.com Research suggests that monoterpenes can perturb the lipid fraction of microbial plasma membranes, leading to altered permeability and leakage of intracellular contents. nih.gov This disruption of membrane integrity is a key aspect of their biological effects.

Agonism of Kappa-Opioid Receptors and Associated Signal Transduction

Beyond its interaction with TRPM8, menthol, the precursor to this compound, may exhibit analgesic properties through its agonism of kappa-opioid receptors. drugbank.com Activation of these receptors is known to produce pain-relieving effects. nih.gov The signaling pathways associated with kappa-opioid receptor activation are complex and can involve both G-protein dependent and β-arrestin-2 dependent pathways, which mediate the receptor's therapeutic and adverse effects, respectively. nih.gov

Investigation of Antimicrobial and Antifungal Properties

Essential oils containing this compound have demonstrated notable antimicrobial and antifungal activities against a range of pathogens.

Research has shown that essential oils rich in this compound are effective against various Gram-positive and Gram-negative bacteria. ijmm.irtandfonline.com For example, studies on Mentha piperita essential oil, which contains significant amounts of this compound, have demonstrated inhibitory effects against bacteria such as Staphylococcus aureus, Escherichia coli, and Salmonella sp. tandfonline.comjksus.org The mechanism of action is thought to involve the disruption of the bacterial plasma membrane. nih.gov

In the realm of antifungal research, essential oils containing this compound have shown efficacy against fungi like Aspergillus niger and Candida albicans. academicjournals.orgnih.gov The antifungal action is also attributed to the disruption of the fungal cell membrane. nih.gov

Table 1: Investigated Antimicrobial and Antifungal Activity of this compound-Containing Essential Oils

Pathogen Type Study Finding
Staphylococcus aureus Gram-positive bacteria Essential oil showed significant antibacterial activity. jksus.org
Escherichia coli Gram-negative bacteria Essential oil demonstrated antimicrobial effects. tandfonline.com
Aspergillus niger Fungus Essential oil exhibited strong antifungal activity. academicjournals.org
Candida albicans Yeast Essential oil inhibited biofilm formation. nih.gov
Botrytis cinerea Fungus Promising antifungal activity observed.
Monilinia fructicola Fungus Promising antifungal activity observed. nih.gov

This table is for informational purposes only and is based on available research data.

Biological Metabolism and Biotransformation in Organisms

Once in the body, this compound undergoes metabolic processes, primarily through hydrolysis.

Hydrolytic Pathways and Resulting Metabolites

This compound is readily hydrolyzed in the body into its constituent parts: menthol and acetic acid. nih.gov This process is catalyzed by non-specific carboxylic esterases found in various tissues and blood. gezondheidsraad.nlatamanchemicals.com The resulting menthol can then be further metabolized. Acetic acid, a common biological molecule, enters into the body's general metabolic pathways. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Menthol
Acetic acid
Calcium
Linalyl acetate
Thymol
Carvone
Limonene
Menthone
Pulegone
Piperitone
1,8-cineole
β-pinene
β-caryophyllene
Menthofuran
Neothis compound
Terpineol
Eucalyptol
Formaldehyde
Formic acid

Biosynthetic Interrelationships with Other Monoterpenes (e.g., Menthol, Menthone)

The biosynthesis of this compound is intricately linked to the metabolic pathways of other key monoterpenes in plants of the Mentha genus, particularly peppermint (Mentha piperita). nih.gov Its formation represents a terminal step in the complex biosynthetic sequence that produces menthol and its related compounds.

The pathway originates with geranyl diphosphate (B83284), the universal precursor for monoterpenes. frontiersin.org Through a series of enzymatic reactions, geranyl diphosphate is converted into a cascade of monoterpenes. A critical juncture in this pathway is the formation of the ketone (-)-menthone (B42992). frontiersin.orgresearchgate.net The reduction of (-)-menthone is a pivotal step, leading to its alcohol epimers, (-)-menthol and (+)-neomenthol. nih.gov

The direct precursor to this compound is (-)-menthol. The final step in the biosynthesis is the esterification of (-)-menthol. This reaction is catalyzed by a soluble enzyme, acetyl coenzyme A:(-)-menthol transacetylase (acyl-CoA:alcohol transacylase), which facilitates the transfer of an acetyl group from acetyl-CoA to (-)-menthol, yielding (-)-menthyl acetate. nih.govnih.gov This enzymatic process is associated with the maturation and onset of reproductive growth in the mint plant. nih.gov Research has identified this transacetylase activity primarily in the 100,000g supernatant fraction of extracts from peppermint leaves and flowers, indicating the enzyme is not membrane-bound. nih.govnih.gov While the enzyme is specific for the acetyl-CoA donor, it can act on other alcohol substrates, suggesting that the prevalence of this compound synthesis is highly dependent on the availability of its direct precursor, (-)-menthol. nih.gov

The conversion of menthone to menthol and its subsequent acetylation to this compound is a key metabolic event. nih.gov In flowering peppermint, while a portion of the newly synthesized (-)-menthol is converted to this compound in the leaves, the other epimer, (+)-neomenthol, is typically transformed into a glucoside and transported to the rhizome for further metabolism. nih.gov

Table 1: Key Enzymatic Steps in the Biosynthesis of this compound from Menthone

PrecursorEnzyme/Enzyme ClassProductTransformationSource(s)
(-)-PulegonePulegone Reductase(-)-MenthoneReduction frontiersin.org
(-)-MenthoneMenthone Reductase(-)-MentholReduction frontiersin.orgnih.gov
(-)-Menthol & Acetyl-CoAAcetyl-CoA:(-)-menthol transacetylase(-)-Menthyl AcetateAcetylation / Esterification nih.govnih.gov

Biological Permeation and Delivery Enhancement Mechanisms

This compound has been identified in scientific research as an effective penetration enhancer, particularly for transdermal drug delivery. pharmaffiliates.com Its chemical properties allow it to reversibly decrease the barrier function of the skin's outermost layer, the stratum corneum, thereby facilitating the passage of therapeutic molecules into the deeper layers of the skin and systemic circulation. nih.gov

The primary mechanism by which terpenes like this compound enhance skin permeation involves the disruption of the highly organized intercellular lipid structure of the stratum corneum. nih.gov This disruption increases the fluidity of the lipid bilayers, creating pathways through which drug molecules can more easily diffuse. Additionally, these enhancers can interact with intercellular proteins within the corneocytes, potentially inducing conformational changes that further increase skin permeability. nih.gov Another proposed mechanism is the increased partitioning of a drug into the stratum corneum, meaning the enhancer helps the drug to enter the skin layer from the formulation more efficiently. nih.gov

A notable study investigated the enhancing effect of l-menthol (B7771125) and its derivatives on the skin permeation of 5-aminolevulinic acid (ALA) using Yucatan micropig skin. nih.gov The results demonstrated that l-menthyl acetate was a potent enhancer for ALA delivery. medchemexpress.comchemsrc.comglpbio.com The study compared the permeation coefficients (Kp) of ALA in the presence of different enhancers. The findings indicated that the permeation-enhancing effect followed the order: l-menthyl acetate > l-menthyl formate (B1220265) > l-menthyl propionate (B1217596) ≈ l-menthol. nih.gov This suggests that the acetate ester of menthol is particularly effective in augmenting the skin penetration of ALA. nih.govsigmaaldrich.com

Table 2: Comparative Skin Permeation Enhancement of 5-Aminolevulinic Acid (ALA) by L-Menthol and its Derivatives

Enhancer CompoundRelative Permeation EnhancementSource(s)
l-Menthyl acetateHighest nih.gov
l-Menthyl formateHigh nih.gov
l-Menthyl propionateModerate nih.gov
l-MentholModerate nih.gov

Note: Based on the findings that the skin permeation coefficient (Kp) of ALA with the derivative increased in the order of l-menthol ≈ l-menthyl propionate < l-menthyl formate < l-menthyl acetate. nih.gov

Systemic Biological Effects and Modulatory Roles (e.g., central nervous system, digestive system)

In the context of the central nervous system (CNS), this compound is recognized as a neurotoxin at high concentrations. nih.gov Research on peppermint oil, which contains substantial amounts of this compound, points to analgesic effects in the central and peripheral nervous system. researchgate.net this compound's primary mechanism of action involves the activation of the cold-sensitive transient receptor potential melastatin 8 (TRPM8) channel. scbt.com This activation produces the characteristic cooling sensation and can contribute to its analgesic properties by modulating pain perception. scbt.com

Regarding the digestive system, this compound is presumed to be hydrolyzed within the alimentary tract into its constituent parts: menthol and acetic acid. nih.gov The effects of peppermint oil on the gastrointestinal (GI) tract are well-documented, including a relaxation effect on GI tissue. researchgate.net This relaxant property is a key reason for peppermint oil's use in managing conditions like Irritable Bowel Syndrome (IBS). researchgate.net The modulatory role of peppermint oil in the digestive tract may be mediated through its effects on histamine, serotonin, and cholinergic receptors. researchgate.net As a major component, this compound is implicated in these activities. researchgate.net

Table 3: Summary of Systemic Biological Effects and Modulatory Roles of this compound

SystemEffect/Modulatory RoleMechanism of ActionSource(s)
Central Nervous System Analgesic EffectsActivation of TRPM8 receptors, modulation of pain perception. researchgate.netscbt.com
Neurotoxin (at high concentrations)Other CNS neurotoxin effects. nih.gov
Digestive System Gastrointestinal RelaxationContributes to the smooth muscle relaxation effect of peppermint oil. researchgate.net
Potential modulation of GI receptorsImplicated in the effects of peppermint oil on histamine, serotonin, and cholinergic receptors. researchgate.net
HydrolysisHydrolyzed in the alimentary tract to menthol and acetic acid. nih.gov

Advanced Analytical Methodologies for Menthyl Acetate Research

Chromatographic Techniques for High-Resolution Analysis

Chromatography is a cornerstone for the separation and analysis of menthyl acetate (B1210297) from complex mixtures, including reaction media and natural essential oils. Different chromatographic techniques are employed to assess purity, determine enantiomeric composition, and perform preparative separations.

Gas chromatography is a primary technique for assessing the purity of menthyl acetate and quantifying its various isomers. vwr.com Purity levels of greater than 98.0% are commonly verified using GC analysis. vwr.comtcichemicals.com For the crucial task of determining stereochemical composition, chiral GC is employed. This method can separate the different enantiomers and diastereomers, allowing for the calculation of enantiomeric excess (% ee). csir.co.zasigmaaldrich.com

In biocatalytic resolution studies, for instance, chiral GC is used to quantify the conversion of (±)-menthol to (-)-menthyl acetate and to determine the enantiomeric excess of the product. google.com A typical method might involve a chiral capillary column, such as one coated with CP Chirasil-Dex CB, with hydrogen as the carrier gas and a flame ionization detector (FID) for quantification. csir.co.zaresearchgate.net The separation of enantiomers is achieved under specific isothermal oven conditions, allowing for the calculation of % ee from the relative concentrations of the l-menthyl acetate and d-menthyl acetate peaks. csir.co.za

Table 1: Example GC Methodologies for this compound Analysis

Parameter Method 1: Enantiomeric Excess csir.co.za Method 2: Purity vwr.com Method 3: Quantitative Analysis researchgate.net
Purpose Enantiomeric Excess (%eep) Determination Purity Assay Quantitative determination with internal standard
Column Chrompack WCOT Fused Silica, CP Chirasil-Dex CB coating (25 m x 0.25 mm i.d.) Not specified Not specified
Detector Flame Ionisation Detector (FID) Flame Ionisation Detector (FID) Flame Ionisation Detector (FID)
Carrier Gas Hydrogen Not specified Not specified
Oven Temperature 100°C (isothermal) Not specified Not specified
Analysis Focus Separation of l-menthyl acetate and d-menthyl acetate Determination of total purity percentage Quantification of menthol (B31143) using this compound as internal standard

High-Performance Liquid Chromatography (HPLC) serves as a versatile tool for the analysis and purification of this compound. sielc.com Reverse-phase (RP) HPLC methods are commonly used for both analytical and preparative-scale separations. sielc.comsielc.com These methods can effectively separate this compound from impurities and other reaction components. sielc.com

A typical RP-HPLC setup might use a Newcrom R1 column, which has low silanol (B1196071) activity, with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com HPLC is not only used for purity checks but also to monitor reaction progress, such as in the enzymatic hydrolysis of dl-menthyl acetate, where it is used to determine conversion rates and enantiomeric excess. researchgate.net The scalability of HPLC methods allows them to be adapted for isolating impurities in preparative separation, making it a valuable technique in both research and industrial settings. sielc.comsielc.com

Column chromatography is a fundamental technique for the preparative separation and purification of this compound and related compounds from synthesis reaction mixtures. researchgate.net It is particularly useful for isolating a target compound from byproducts, unreacted starting materials, and catalysts. For example, flash column chromatography has been successfully used to purify complex molecules containing menthol-thiophenyl substituents. researchgate.net

Research into safer solvent systems for column chromatography has highlighted blends of heptane/ethyl acetate and heptane/methyl acetate as effective and more environmentally benign alternatives to traditional solvents like dichloromethane. nih.govnih.gov These systems have shown excellent performance in separating active pharmaceutical ingredients, demonstrating the adaptability of column chromatography for the purification of a wide range of organic compounds, including esters like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are essential for the definitive identification and detailed structural analysis of this compound. These techniques provide insights into the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov The chemical shifts and coupling constants observed in ¹H NMR spectra help to confirm the connectivity of the atoms, while ¹³C NMR provides information on all carbon atoms in the molecule. jove.com

Beyond simple structural assignment, NMR is a key tool for detailed conformational analysis. researchgate.netresearchgate.net By correlating experimental NMR data with theoretical values obtained from Density Functional Theory (DFT) calculations, researchers can differentiate between the prochiral methyl groups of the isopropyl substituent and determine the dominant rotamers. researchgate.net The analysis of coupling constants and correlation spots in 2D NMR experiments provides critical information about the dihedral torsion angles within the cyclohexane (B81311) chair conformation, offering a deep understanding of the molecule's preferred three-dimensional structure in solution. researchgate.netdntb.gov.ua

Table 2: Reported NMR Data for this compound

Nucleus Spectrum Type Source Key Findings
¹H 1D NMR Sigma-Aldrich nih.gov Provides characteristic signals for protons in the menthyl and acetate moieties.
¹³C 1D NMR W. Robien, Univ. of Vienna nih.gov Shows distinct peaks for each carbon atom, allowing for full structural verification.
¹H & ¹³C 1D & 2D NMR ResearchGate researchgate.net Used with DFT calculations to perform detailed conformational analysis and determine dominant rotamers.

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for the detection and identification of this compound. nih.goveuropa.eu The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. acdlabs.com

Table 3: Major Fragment Ions of this compound in GC-MS (EI) nih.gov

Mass-to-Charge (m/z) Relative Intensity Plausible Fragment
43 99.99 [CH₃CO]⁺
95 99.19 [C₇H₁₁]⁺
81 59.02 [C₆H₉]⁺
138 57.13 [C₁₀H₁₈]⁺ (M-CH₃COOH)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Quantitative Analysis in Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex biological and environmental samples is crucial for understanding its metabolic fate, environmental distribution, and potential impacts. Due to the complexity of these matrices, which contain numerous endogenous compounds, sophisticated analytical techniques are required to achieve the necessary sensitivity and selectivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the quantitative analysis of this compound. This technique offers high sensitivity and specificity, which is essential for detecting trace levels of the compound in intricate samples. For biological specimens like urine, methods involving headspace solid-phase microextraction (HS-SPME) followed by GC-MS have been developed for the analysis of related compounds like menthol. nih.gov Such methods can be adapted for this compound, offering advantages such as being non-invasive and suitable for a more polar matrix compared to serum. nih.gov The challenge in biological matrices lies in the potential for co-extraction of endogenous substances that can interfere with the analysis. mdpi.com Therefore, meticulous sample preparation, including techniques like solid-phase extraction (SPE), is often necessary to clean up the sample and concentrate the analyte before instrumental analysis. mdpi.com

In environmental matrices, such as soil and water, the challenges are similar, with the presence of a wide array of organic and inorganic materials. washington.edunih.gov Analytical methods for other acetate-containing compounds in environmental samples have utilized GC-tandem mass spectrometry (GC/MS/MS) for enhanced selectivity and to overcome matrix effects. washington.edunih.gov These methods often involve a derivatization step to improve the chromatographic behavior and detection of the target analyte. washington.edunih.gov For instance, the analysis of trenbolone (B1683226) acetate metabolites in water and soil has been successfully achieved with detection limits in the low nanogram per liter (ng/L) and nanogram per gram (ng/g) range, respectively. washington.edunih.gov Isotope dilution techniques, where a stable isotope-labeled version of the analyte is used as an internal standard, can significantly improve the accuracy and precision of quantification in these complex matrices. washington.edunih.gov

The following table provides an overview of analytical parameters used in the quantification of related compounds in complex matrices, which can serve as a basis for developing methods for this compound.

Table 1: Analytical Parameters for Quantification in Complex Matrices

Analyte Matrix Analytical Technique Sample Preparation Method Detection Limit (MDL)
Menthol Urine HS/SPME-GC/MS Enzymatic hydrolysis (for total menthol), headspace extraction 0.0017 µg/mL nih.gov
Trenbolone Acetate Metabolites Water GC/MS/MS Solid-Phase Extraction, Derivatization 0.5–1 ng/L washington.edunih.gov

Studies on Stability and Controlled Release Systems

Due to its high volatility, this compound's applications can be limited by a short shelf-life. researchgate.net To address this, research has focused on developing systems to protect, stabilize, and control the release of this compound. researchgate.net

One effective strategy to enhance the stability of this compound is through encapsulation in cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate "guest" molecules like this compound. nih.gov This encapsulation, forming an inclusion complex, can protect the volatile guest from evaporation and degradation. researchgate.net

The formation of a this compound/β-cyclodextrin (β-CD) inclusion complex has been successfully demonstrated. researchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are used to confirm the successful encapsulation of this compound within the β-CD cavity. researchgate.net Studies have shown that driving forces for the formation of these complexes include hydrogen bonds and van der Waals interactions. nih.gov The loading capacity of this compound in β-CD has been reported to be approximately 8.5%. researchgate.net Similarly, hydroxypropyl-β-cyclodextrin (HP-β-CD) has also been used to form microcapsules with this compound via spray drying to improve its stability and ease of storage. mdpi.com

Table 2: Characterization of this compound Inclusion Complexes

Host Molecule Guest Molecule Key Findings Characterization Techniques
β-cyclodextrin This compound Successful encapsulation confirmed, loading capacity of ~8.5%. researchgate.net FTIR, XRD, Thermogravimetric Analysis researchgate.net
Hydroxypropyl-β-cyclodextrin This compound Formation of microcapsules to overcome volatility and instability. mdpi.com Gas Chromatography, NMR, Differential Scanning Calorimetry mdpi.com

Thermogravimetric analysis (TGA) is a key technique used to study the thermal stability and release kinetics of this compound from its inclusion complexes. researchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

For the this compound-β-CD inclusion complex, TGA studies show that the release of this compound primarily occurs before the decomposition of the β-CD host. researchgate.net The release peak of this compound shifts to higher temperatures as the heating rate increases, which is attributed to the poor heat conductivity of the complex. researchgate.net This indicates that the encapsulation enhances the thermal stability of this compound.

Kinetic analysis of the TGA data allows for the determination of important parameters such as the activation energy for release. The average activation energy for the release of this compound from its β-CD inclusion complex has been calculated to be 258.7 kJ/mol. researchgate.net This high activation energy further confirms the stability of the complex and provides essential data for understanding the release mechanism. researchgate.net In contrast, studies on related compounds have shown that the activation energy for flavor release from cyclodextrin (B1172386) inclusion complexes is generally higher than from other encapsulation methods like spray-dried powders. researchgate.net

The following table summarizes key findings from thermogravimetric analysis of this compound and related cyclodextrin inclusion complexes.

Table 3: Thermogravimetric Analysis Data for Release Kinetics

System Key Parameter Value Significance
This compound-β-CD Release Profile Occurs in the first stage before β-CD decomposition. researchgate.net Demonstrates controlled release from the complex. researchgate.net
This compound-β-CD Effect of Heating Rate Release peak shifts to higher temperatures with increased heating rate. researchgate.net Indicates the complex is a poor heat conductor. researchgate.net

Environmental Research and Sustainability of Menthyl Acetate

Environmental Fate and Transport Studies

Hydrolytic Stability and Degradation Pathways in Aquatic Environments

In aquatic environments, menthyl acetate (B1210297) demonstrates a tendency to undergo hydrolysis, a chemical reaction with water that breaks it down. The rate of this degradation is influenced by the pH of the water. Studies have shown that the half-life of menthyl acetate in water with a neutral pH of 7 is approximately 133 hours. basf.com However, other estimations suggest a much slower process, with a half-life of 270 days at a pH of 8 and a remarkable 7.3 years at a pH of 7. nih.gov This discrepancy highlights the complexity of environmental reactions. The primary degradation pathway for this compound in water is the hydrolysis of its ester bond, which results in the formation of l-menthol (B7771125) and acetic acid. mdpi.com This process is a key factor in its environmental persistence.

While hydrolysis is a significant degradation pathway, this compound is not considered readily biodegradable according to OECD criteria. basf.com This suggests that microbial breakdown may not be a primary route for its removal from aquatic systems.

Interactive Table: Hydrolytic Stability of this compound

pHHalf-Life (Estimated)Reference
7133 hours basf.com
77.3 years nih.gov
8270 days nih.gov

Atmospheric Chemistry and Reactivity with Environmental Radicals

Once released into the atmosphere, this compound exists primarily as a vapor due to its vapor pressure. nih.gov Its fate in the air is largely determined by its reactions with photochemically-produced hydroxyl (OH) radicals. nih.govacs.orgacs.org The estimated half-life for this reaction is about 21 hours, indicating a relatively rapid degradation process in the atmosphere. nih.gov The primary reaction involves the abstraction of a hydrogen atom from the this compound molecule by the OH radical. acs.orgprinceton.edu

The atmospheric oxidation of this compound initiated by OH radicals leads to the formation of various degradation products. acs.org The reaction can occur at different positions on the molecule, but it is suggested that the majority of the reaction with chlorine atoms (used as a proxy for OH radicals in some studies) happens at the -OCH3 group. acs.org The resulting alkoxy radicals can then undergo further reactions, such as α-ester rearrangement or reaction with oxygen, leading to the formation of compounds like acetic acid and formyl hydroperoxide. acs.org Photolysis, or breakdown by sunlight, is not considered a significant degradation pathway for this compound in the lower atmosphere. acs.org

Interactive Table: Atmospheric Reactivity of this compound

ReactantReaction TypeEstimated Half-LifeReference
OH radicalHydrogen Abstraction21 hours nih.gov

Bioaccumulation Potential and Environmental Concentrations

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound, its n-octanol/water partition coefficient (log Pow) suggests a potential for accumulation in organisms. basf.com An estimated bioconcentration factor (BCF) of 1300 further supports the potential for very high bioconcentration in aquatic organisms. nih.gov

Despite this potential, this compound is not suspected to be bioaccumulative by some environmental agencies. ewg.org This may be due to its relatively rapid degradation in both aquatic and atmospheric environments, which would limit its persistence and availability for uptake by organisms.

This compound has been qualitatively detected in drinking water, indicating its potential to enter human water supplies. nih.gov Its presence in peppermint oil also signifies a natural source of environmental release. nih.gov

Biosynthesis and Emission in Plants under Environmental Influences

This compound is a naturally occurring compound in various plants, particularly in the Mentha genus. Its production and release into the atmosphere are influenced by a range of environmental factors, from cultivation practices to stress conditions.

Impact of Cultivation Conditions and Nutrient Availability on Biosynthesis

The biosynthesis of this compound in plants like peppermint (Mentha piperita) is intricately linked to cultivation conditions. Factors such as temperature, sunlight, and nutrient availability can significantly affect the chemical composition of the essential oil, including the concentration of this compound. indianfarmer.netnih.gov For instance, ample sunshine is desirable as shade can lead to higher ester and menthone content. indianfarmer.net

Nutrient management also plays a crucial role. Studies have shown that the application of farmyard manure (FYM) and NPK fertilizers can influence the content of this compound in mentha crops. agrophysics.in In some cases, increasing levels of biosolids as fertilizer have been shown to decrease the average this compound value, possibly due to nutrient oversaturation disrupting the monoterpene biosynthesis pathways. researchgate.net

Interactive Table: Effect of Fertilization on this compound Content in Mentha

TreatmentThis compound Content (%) (Year I)This compound Content (%) (Year II)Reference
Control6.96.9 agrophysics.in
25 t FYM ha⁻¹7.06.8 agrophysics.in

Stress-Induced Volatile Organic Compound Emissions (e.g., drought response)

Plants respond to environmental stresses, such as drought, by altering their metabolic processes, which can lead to changes in the emission of volatile organic compounds (VOCs), including this compound. nih.gov Drought stress has been shown to induce significant changes in the emission of acetate-linked volatiles from plants. mdpi.com

In poplar trees, for example, drought stress leads to a suppression of methanol (B129727) emissions and a strong enhancement in acetic acid emissions. nih.gov While not directly measuring this compound in this specific study, it highlights the impact of drought on acetate-related metabolic pathways. nih.gov Research on Cupressus sempervirens has shown that while other terpenes were metabolized during water stress, α-terpinyl acetate accumulated. mdpi.com Furthermore, studies on poplar have demonstrated that methyl acetate emissions are strongly stimulated during desiccation of detached leaves and that drought treatment in potted saplings led to strong enhancements in methyl acetate emissions. researchgate.net This suggests that this compound emissions could potentially serve as a non-invasive indicator of a plant's response to drought stress. mdpi.comresearchgate.net

This compound as a Potential Tracer in Plant-Atmosphere Interactions

This compound, a monoterpene and a primary constituent of peppermint essential oil, is emerging as a significant area of interest in environmental science, particularly as a potential tracer for plant-atmosphere interactions. Research has shown that volatile organic compounds (VOCs) emitted by plants, such as this compound, can serve as quantitative tracers for key biochemical and physiological processes. lbl.gov

Studies on poplar trees (Populus trichocarpa) have demonstrated that foliar methyl acetate emissions can act as a non-invasive tracer of acetate-mediated drought and temperature survival responses. osti.govresearchgate.net This is significant because the upregulation of acetate fermentation is an evolutionarily conserved strategy for drought survival in plants, with the amount of acetate produced directly correlating to the plant's ability to survive. osti.gov Traditionally, evaluating these acetate-linked responses required destructive measurements, which limited the scope of study. osti.gov

The emission of methyl acetate from plants is linked to the acetylation of methanol, a process that is stimulated during desiccation. osti.govresearchgate.net Research has observed that methyl acetate emissions from detached leaves increase significantly as they dry out. osti.govresearchgate.net Furthermore, in living poplar branches, diurnal emissions of methyl acetate rise with temperature, and transitions between light and dark periods trigger substantial emission bursts that can last for several hours. osti.govresearchgate.net During drought conditions, these light-dark emission bursts are suppressed, while a strong and sustained increase in methyl acetate emissions is observed, coinciding with the reduction of transpiration and photosynthesis. osti.govresearchgate.net This suggests a direct link between the plant's stress response and its volatile emissions.

The ability to monitor these emissions provides a powerful tool for understanding plant responses to environmental stressors like drought and heat. lbl.govosti.gov The volatile nature of these compounds allows for the study of plant metabolic processes across various scales, from the enzymatic level to entire ecosystems, and over time frames ranging from seconds to seasons. lbl.gov This non-invasive approach has important implications for future research into how acetate-mediated responses influence plant transcription, cellular metabolism, hormone signaling, carbon cycling, and water use. osti.gov

Sustainable Production and Environmental Impact Assessment in Industry

The industrial production of this compound is increasingly being viewed through the lens of sustainability, with a focus on green chemistry principles, energy efficiency, and waste reduction.

Green Chemistry Principles in Chemical Process Design and Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.commsu.edu The twelve principles of green chemistry provide a framework for sustainable chemical synthesis, and their application to this compound production is a key area of research and development. vapourtec.com

Key principles relevant to this compound production include:

Prevention of Waste: Designing syntheses to avoid the creation of waste is preferable to treating it after the fact. msu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. rsc.org

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depletable. rsc.org The use of bio-based feedstocks like bioethanol for methyl acetate production is a growing trend. slchemtech.com

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. vapourtec.com

Innovations in production, such as reactive distillation, exemplify the application of green engineering principles. epa.gov Compared to traditional methods, reactive distillation for methyl acetate production can improve selectivity, reduce raw material and energy usage, and minimize byproducts. epa.gov The use of flow chemistry is another technological advancement that aligns with green chemistry principles by using smaller quantities of chemicals, reducing waste, and lowering the risk of environmental contamination. vapourtec.com

Energy Efficiency and Economic Viability of Production Processes

Energy consumption is a significant factor in the environmental and economic impact of chemical production. rsc.org Research has focused on optimizing the energy efficiency of methyl acetate production. One study utilizing process simulation tools identified a potential for 33.5% energy savings in the methyl acetate production process. sphinxsai.comresearchgate.net Retrofitting the heat exchanger network was shown to save an additional 16.9% of total energy with a short payback period of just over 10 months. sphinxsai.comresearchgate.net

Economic analysis has also shown that process modifications can lead to a 38% reduction in utility costs. sphinxsai.comresearchgate.net The development of more efficient synthesis methods, such as those using advanced catalysts and microwave-assisted esterification, can further enhance economic viability by increasing reaction rates and yields while reducing energy consumption and reaction times. slchemtech.comuctm.edu The shift towards bio-based methyl acetate, while driven by sustainability goals, also presents economic opportunities as the demand for eco-friendly products grows. slchemtech.comlucintel.com

Waste Reduction and Resource Efficiency Strategies

Minimizing waste and maximizing resource efficiency are central to the sustainable production of this compound. Strategies for waste reduction include source reduction, recycling, and reuse. researchgate.net Process modifications and integration are key source reduction measures. sphinxsai.com For instance, a modified production process for methyl acetate demonstrated a decrease in pollution levels. sphinxsai.comresearchgate.net

The choice of raw materials and production methods significantly impacts resource efficiency. Some traditional methods for preparing this compound involve the use of acid catalysts and water washing, which are not environmentally friendly. google.com Newer processes aim to eliminate the need for catalysts and additional washing steps, thereby saving space, reducing equipment use and investment, and improving production efficiency. google.com The use of renewable feedstocks and the development of bio-based production processes are also crucial for long-term resource sustainability. slchemtech.comaltiras.com Furthermore, implementing effective recycling practices for chemicals like methyl acetate, through processes such as distillation and purification, helps to minimize waste and conserve resources. altiras.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.